molecular formula C13H19ClFNO B1444736 4-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride CAS No. 1261232-27-2

4-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride

Cat. No. B1444736
M. Wt: 259.75 g/mol
InChI Key: NRZDNSZGLJZWQF-UHFFFAOYSA-N
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Description

“4-(3-Fluoro-benzyloxy)-benzaldehyde” is a chemical compound with the empirical formula C14H11FO2 and a molecular weight of 230.23 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

This compound is synthesized by the reaction of 4-Hydroxybenzaldehyde with 3-fluorobenzyl bromide . The reactants are sequentially added to a single-neck round bottom flask and the reaction is carried out at 60 °C for 5 hours .


Molecular Structure Analysis

The SMILES string for this compound is Fc1cccc(COc2ccc(C=O)cc2)c1 . The InChI key is DNKSIIHRKWTIRH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound “4-(3-Fluoro-benzyloxy)-benzaldehyde” is a solid . It has a density of 1.211±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Pharmacological Potential

One notable application of 4-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride is in the synthesis of neuroleptic agents, as demonstrated by Nakatsuka, Kawahara, and Yoshitake (1981), who synthesized a neuroleptic agent for metabolic studies using a series of chemical reactions involving this compound (Nakatsuka et al., 1981). This research highlights the compound's role in the development of drugs targeting neurological disorders.

Additionally, the compound has been explored for its utility in HIV-1 therapy. Dong et al. (2012) designed and synthesized novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors, showing potent anti-HIV-1 activities. The inclusion of 4-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride in the synthesis process underscores its significance in medicinal chemistry, particularly in enhancing solubility and bioavailability (Dong et al., 2012).

Chemical Synthesis and Characterization

In the realm of chemical synthesis and characterization, the compound serves as a critical intermediate. Proszenyák et al. (2005) detailed the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, showcasing the compound's role in creating isotopically labeled molecules for research purposes, such as in the study of reaction mechanisms and in the tracing of drug metabolites (Proszenyák et al., 2005).

Contribution to Molecular Structure Studies

The compound also contributes significantly to the study of molecular structures. Pawlak, Szczesio, and Potrzebowski (2021) reported on the structural investigation of a potential API for dementia treatment, demonstrating how derivatives of 4-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride can be used to understand the crystalline structures of pharmaceutical compounds. This research is crucial for drug design and development, as it provides insights into the molecular conformations that contribute to therapeutic efficacy (Pawlak et al., 2021).

Future Directions

A patent mentions novel polymorphic forms of “(S)-2-[4-(3-Fluoro-benzyloxy)-benzylamino]-propionamide mesylate anhydrate” and their use in the treatment and/or prophylaxis of various conditions . This suggests potential future directions for research involving similar compounds.

properties

IUPAC Name

4-[(3-fluorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZDNSZGLJZWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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